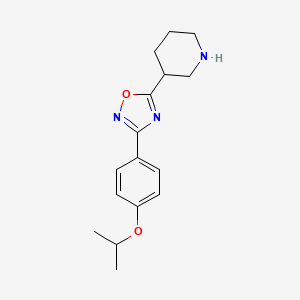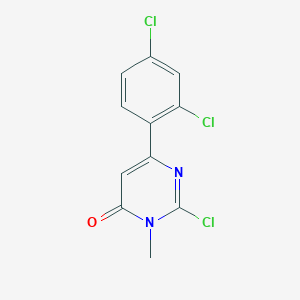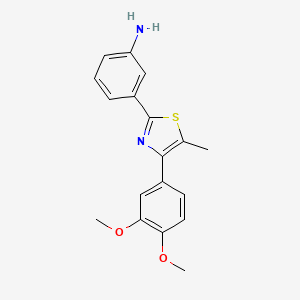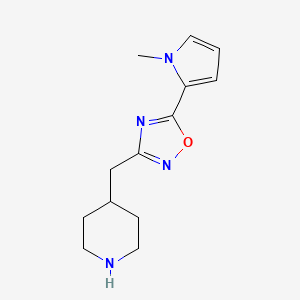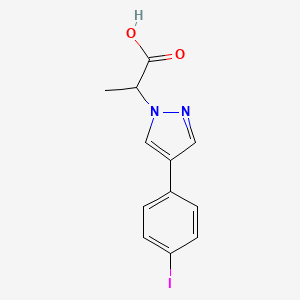
6-Chloro-5-iodo-N-isopropylpyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-5-iodo-N-isopropylpyrimidin-4-amine is a chemical compound with the molecular formula C7H9ClIN3 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-5-iodo-N-isopropylpyrimidin-4-amine typically involves the halogenation of a pyrimidine precursor. One common method is the iodination of 6-chloro-N-isopropylpyrimidin-4-amine. The reaction conditions often include the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, in an organic solvent like acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete iodination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentration, can lead to a more scalable and cost-effective production method.
Analyse Des Réactions Chimiques
Types of Reactions
6-Chloro-5-iodo-N-isopropylpyrimidin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium cyanide, and organolithium compounds. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used under controlled conditions.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are often used in coupling reactions, with the reactions carried out under inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while coupling reactions can produce biaryl or heteroaryl compounds.
Applications De Recherche Scientifique
6-Chloro-5-iodo-N-isopropylpyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound can be used in studies involving DNA and RNA interactions due to its structural similarity to nucleotides.
Material Science: It can be used in the development of novel materials with specific electronic or optical properties.
Chemical Biology: The compound can serve as a probe in chemical biology studies to investigate biological pathways and mechanisms.
Mécanisme D'action
The mechanism of action of 6-Chloro-5-iodo-N-isopropylpyrimidin-4-amine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The presence of halogen atoms can enhance the compound’s binding affinity and specificity through halogen bonding interactions. The isopropyl group can also influence the compound’s lipophilicity and membrane permeability, affecting its overall bioactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Chloro-5-iodopyridin-2-amine: Similar in structure but with a pyridine ring instead of a pyrimidine ring.
6-Chloro-N,N-dimethylpyrimidin-4-amine: Similar in structure but with dimethyl groups instead of an isopropyl group.
6-Chloro-5-isopropoxypyrimidin-4-amine: Similar in structure but with an isopropoxy group instead of an iodine atom.
Uniqueness
6-Chloro-5-iodo-N-isopropylpyrimidin-4-amine is unique due to the presence of both chlorine and iodine atoms on the pyrimidine ring, which can significantly influence its reactivity and binding properties. The combination of these halogens with the isopropyl group provides a distinct chemical profile that can be exploited in various applications, particularly in the design of novel pharmaceuticals and materials.
Propriétés
Formule moléculaire |
C7H9ClIN3 |
|---|---|
Poids moléculaire |
297.52 g/mol |
Nom IUPAC |
6-chloro-5-iodo-N-propan-2-ylpyrimidin-4-amine |
InChI |
InChI=1S/C7H9ClIN3/c1-4(2)12-7-5(9)6(8)10-3-11-7/h3-4H,1-2H3,(H,10,11,12) |
Clé InChI |
NTELZKJRFOQKEL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)NC1=C(C(=NC=N1)Cl)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-Chlorobenzyl)oxazolo[4,5-c]pyridine](/img/structure/B11788125.png)
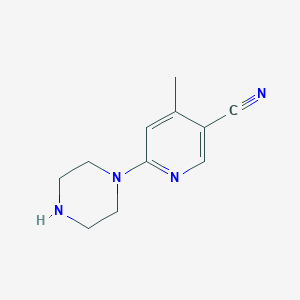
![1-(3-Methoxyphenyl)-3-azabicyclo[3.1.1]heptane hydrochloride](/img/structure/B11788144.png)
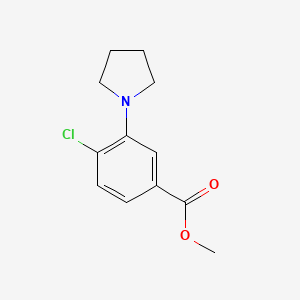
![1-Ethyl-4-(6-nitrobenzo[d][1,3]dioxol-5-yl)piperazine](/img/structure/B11788148.png)
![5-(2-(2-Fluorophenyl)benzo[d]oxazol-5-yl)-1,3,4-oxadiazol-2-amine](/img/structure/B11788150.png)

